molecular formula C9H11F2NO2 B1377094 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1423025-48-2

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1377094
CAS No.: 1423025-48-2
M. Wt: 203.19 g/mol
InChI Key: NKEMCDXOGFYLCQ-UHFFFAOYSA-N
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Description

“2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1423025-48-2. It has a molecular weight of 203.19 . The compound appears as a colorless to yellow liquid or semi-solid or solid or lump .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2 .


Physical And Chemical Properties Analysis

The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Amino Alcohols : Amino alcohols, closely related to the compound , have been synthesized through various methods, including enzymatic generation of an amino aldehyde in situ from corresponding amino alcohols. This approach demonstrates the versatility of amino alcohols in synthesis and their potential applications in creating polymers or as intermediates in organic synthesis (Cassimjee, Berglund, & Marin, 2012).

Applications in Material Science

  • Coordination Polymers : Research on coordination polymers incorporating amino-azo-phenol ligands, which share functional group similarity with the target compound, highlights the potential for designing materials with specific optical or electronic properties. These materials could be useful in catalysis, as luminescent materials, or in electronic devices (Pattanayak et al., 2015).

Biological and Pharmacological Research

  • Drug and Gene Delivery : Multifunctional polycationic polyamines, which can be synthesized from amino alcohols, have been explored for their potential in drug and gene delivery systems. This research suggests that the chemical versatility of amino alcohols, including those related to "2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol," could be harnessed for developing novel delivery mechanisms (Cassimjee, Berglund, & Marin, 2012).

Chemical Reactivity and Interactions

  • Protective Effects of Phenolic Compounds : Research into the protective effects of phenolic compounds against carbonyl-amine reactions demonstrates the importance of understanding the reactivity and interactions of functional groups present in compounds like "this compound." Such insights are crucial for the development of antioxidants and protective agents in food chemistry and pharmacology (Hidalgo, Delgado, & Zamora, 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger”. The hazard statements associated with it are H302-H315-H318-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

2-amino-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMCDXOGFYLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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